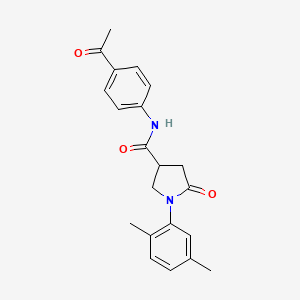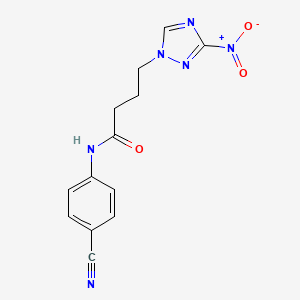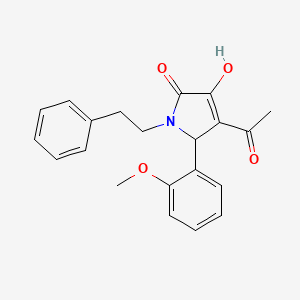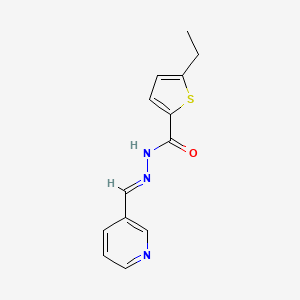
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APDP, is a synthetic compound developed in recent years for scientific research purposes. It belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit potent biological activity.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also act by inhibiting the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation. In addition, N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time. However, N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-acetylbenzaldehyde and 2,5-dimethylphenylhydrazine in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with pyrrolidine-2,3-dione to obtain the final product. The yield of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is around 60%, and the purity can be increased by recrystallization.
Scientific Research Applications
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function. N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential as an antidiabetic agent and for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-4-5-14(2)19(10-13)23-12-17(11-20(23)25)21(26)22-18-8-6-16(7-9-18)15(3)24/h4-10,17H,11-12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQCDJBKQWZTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5083230.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine](/img/structure/B5083233.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083243.png)
![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)


![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)



![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)